molecular formula C4HCl3N2O B8053679 2,4,6-Trichloropyrimidin-5-ol

2,4,6-Trichloropyrimidin-5-ol

Cat. No.: B8053679
M. Wt: 199.42 g/mol
InChI Key: BQGVHQCVEMESTE-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidin-5-ol is a chemical compound with the molecular formula C4HCl3N2O and a molecular weight of 199.42 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are widely recognized for their significant roles in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidin-5-ol typically involves the chlorination of barbituric acid using phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is obtained after purification . Another method involves the use of dimethyl chloromalonate and formamidine acetate in a two-step process, yielding the desired compound with an overall yield of 64% .

Industrial Production Methods: For industrial production, the method involving barbituric acid and phosphorus oxychloride is preferred due to its higher yield and cost-effectiveness. The reaction is optimized to reduce pollution and improve the purity of the final product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloropyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently documented but may involve standard oxidizing or reducing agents.

Major Products Formed: The major products formed from nucleophilic substitution reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2,4,6-Trichloropyrimidin-5-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division . This inhibition can lead to the suppression of tumor growth and the treatment of certain cancers. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 5-position, which enhances its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

2,4,6-trichloropyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2O/c5-2-1(10)3(6)9-4(7)8-2/h10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGVHQCVEMESTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen a solution of 2,4,6-trichloro-5-methoxy-pyrimidine (4.0 g, 18.7 mmol) in DCM (200 mL) was cooled to 0° C. and treated with boron tribromide (neat, 6.6 mL, 65 mmol) dropwise. After stirring for 18 hours at room temperature LCMS analysis indicated complete reaction. The reaction mixture was cooled and diluted with methanol (25 mL, CARE, EXOTHERM!) and the reaction mixture diluted with water (200 mL). The aqueous layer was washed with DCM and the combined organic extracts dried (Na2SO4) filtered and concentrated in vacuo to give 2,4,6-trichloro-5-hydroxy-pyrimidine as a pale tan solid (2.55 g, 71%). 13C NMR (DMSO-d6): 149.23 (C), 145.25 (C), 145.08 (C). LCMS: RT=2.65/2.77 [M−H]−=197/199.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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